

commercial availability and suppliers of 2-Methoxy-5-methylpyridine-3-boronic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Methoxy-5-methylpyridine-3-boronic acid

Cat. No.: B1586863

[Get Quote](#)

An In-depth Technical Guide to **2-Methoxy-5-methylpyridine-3-boronic acid**: Commercial Availability, Sourcing, and Application

Introduction: A Versatile Heterocyclic Building Block

2-Methoxy-5-methylpyridine-3-boronic acid (CAS No: 1029654-27-0) is a specialized heterocyclic organic compound that has emerged as a valuable building block in the fields of medicinal chemistry and drug discovery. Its structure, featuring a pyridine core functionalized with methoxy, methyl, and boronic acid groups, makes it an ideal participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

The utility of boronic acids as pharmacophores and synthetic intermediates has grown substantially since the FDA approval of bortezomib (Velcade®), the first boronic acid-containing drug, in 2003.^{[1][2][3]} This class of compounds is prized for its unique ability to form reversible covalent bonds with biological targets and its stability and versatility in complex molecule synthesis.^{[2][3]} This guide provides an in-depth analysis of the commercial landscape for **2-Methoxy-5-methylpyridine-3-boronic acid**, offering technical insights for researchers and drug development professionals on sourcing, quality assessment, and practical application.

Physicochemical Properties and Core Specifications

Understanding the fundamental properties of **2-Methoxy-5-methylpyridine-3-boronic acid** is the first step in its successful application. The compound is typically supplied as a solid, ranging from a white to off-white or beige powder.^[4] Due to the nature of boronic acids, this product may contain varying amounts of its anhydride.

Property	Value	Source
CAS Number	1029654-27-0	[5] [6]
Molecular Formula	C ₇ H ₁₀ BNO ₃	[5]
Molecular Weight	166.97 g/mol	
Typical Appearance	Solid; Lyophilized Powder	[5]
Common Purity Levels	≥95%	[5]
Primary InChI Key	WIIYALHHVMIETQ-UHFFFAOYSA-N	
Typical Storage	Long-term: -20°C to -80°C; Short-term: 2-8°C	[5] [7]

Visualization: Molecular Structure

Caption: Chemical structure of **2-Methoxy-5-methylpyridine-3-boronic acid**.

Commercial Availability and Supplier Analysis

2-Methoxy-5-methylpyridine-3-boronic acid is a fine chemical intended for research and development purposes and is not available for consumer or medical use.^[8] Availability is generally restricted to specialized chemical suppliers who cater to the pharmaceutical and biotechnology industries. When sourcing this material, researchers must exercise diligence, as quality and documentation can vary significantly between suppliers.

Supplier	Product Name/CAS	Purity	Available Quantities	Storage	Key Considerations
Sigma-Aldrich	2-Methoxy-5-methylpyridine-3-boronic acid / 1029654-27-0	Not specified	Inquire	Not specified	Part of an "early discovery" collection. Buyer assumes responsibility for confirming identity and purity. All sales are final.
Cusabio	2-Methoxy-5-methylpyridine-3-boronic acid / 1029654-27-0	95%	0.1g	-20°C (long-term), 4°C (short-term)	Supplied as a lyophilized powder. Avoid repeated freeze-thaw cycles. ^[5]
AOBChem	2-Methoxy-3-methylpyridine-5-boronic acid / 1083168-99-3	97%	1g - 25g	2-8°C	Note: This is an isomer. Hazard statements (H315, H319, H335) provided. ^[7]
ChemicalBook	2-Methoxy-5-methylpyridine-3-boronic acid, pinacol ester	Not specified	Inquire	Not specified	This is the pinacol ester derivative, which is often more stable and used as

/ 1083168-
84-6

a precursor to
the boronic
acid.^[9]

Expert Insight: The presence of multiple CAS numbers for closely related isomers (e.g., AOBChem's offering) and precursor esters (e.g., the pinacol ester) highlights the critical need for researchers to verify the exact structure they are purchasing. For novel or sensitive applications, sourcing from a supplier that provides a detailed Certificate of Analysis (CoA) with spectroscopic data (e.g., ^1H NMR, LC-MS) is paramount. The note from Sigma-Aldrich, placing the onus of quality confirmation on the buyer, is a common practice for highly specialized reagents and underscores the importance of in-house analytical validation.

Application Protocol: Suzuki-Miyaura Cross-Coupling

The primary application of **2-Methoxy-5-methylpyridine-3-boronic acid** is in the palladium-catalyzed Suzuki-Miyaura reaction to form C-C bonds. This reaction is a cornerstone of modern synthetic chemistry, enabling the construction of complex biaryl structures prevalent in pharmaceutical agents.

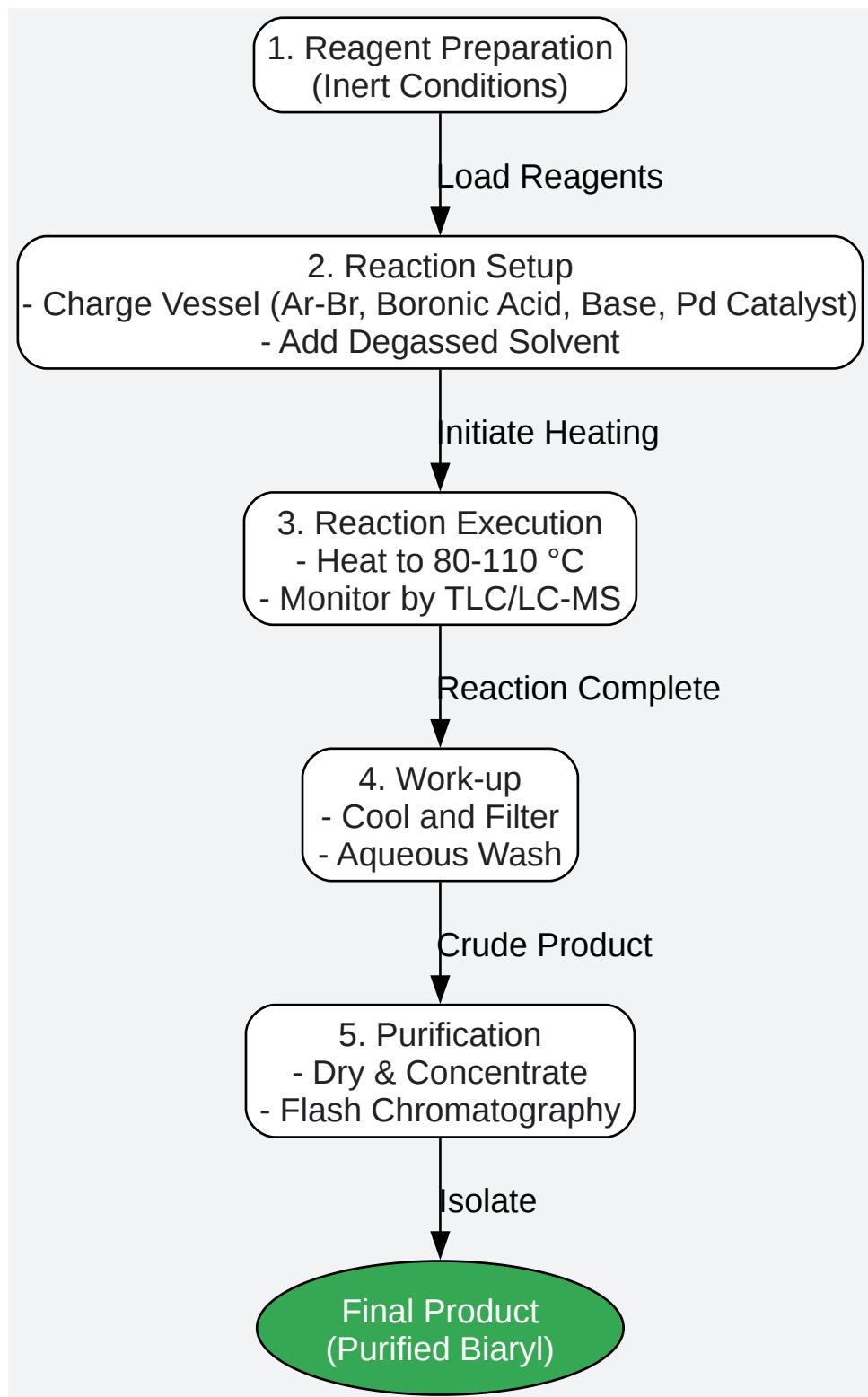
Causality-Driven Experimental Protocol

This protocol describes a representative coupling between **2-Methoxy-5-methylpyridine-3-boronic acid** and a generic aryl bromide (Ar-Br).

1. Reagent Preparation and Stoichiometry:

- Aryl Bromide (Ar-Br): 1.0 equivalent. The limiting reagent.
- **2-Methoxy-5-methylpyridine-3-boronic acid**: 1.2-1.5 equivalents. A slight excess is used to drive the reaction to completion and compensate for any potential homo-coupling or degradation of the boronic acid.
- Palladium Catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$ or $\text{Pd}(\text{dppf})\text{Cl}_2$): 0.01-0.05 equivalents (1-5 mol%). The catalyst is the engine of the reaction; low loading is desired for cost and to simplify purification.

- Base (e.g., K_2CO_3 , Cs_2CO_3 , or K_3PO_4): 2.0-3.0 equivalents. The base is essential for the activation of the boronic acid, forming a more nucleophilic boronate species required for the transmetalation step.
- Solvent (e.g., Dioxane/ H_2O , Toluene, or DMF): Anhydrous, degassed solvent is used to prevent quenching of reactive intermediates and deactivation of the catalyst.


2. Reaction Setup and Execution:

- Inert Atmosphere: The reaction vessel is charged with the aryl bromide, boronic acid, base, and catalyst under an inert atmosphere (Nitrogen or Argon). This is critical because the $Pd(0)$ active catalyst is sensitive to oxidation by air, which would terminate the catalytic cycle.
- Solvent Addition: The degassed solvent is added via syringe. Degassing (e.g., by sparging with argon or freeze-pump-thaw cycles) removes dissolved oxygen.
- Heating: The reaction mixture is heated (typically 80-110 °C) with vigorous stirring. Heat provides the necessary activation energy for the oxidative addition and reductive elimination steps of the catalytic cycle.
- Monitoring: The reaction progress is monitored by TLC or LC-MS until the limiting reagent (aryl bromide) is consumed.

3. Work-up and Purification:

- Cooling and Filtration: The reaction is cooled to room temperature and diluted with a suitable organic solvent (e.g., ethyl acetate). The mixture is filtered through celite to remove the palladium catalyst and inorganic salts.
- Aqueous Wash: The filtrate is washed with water and brine to remove the base and any remaining water-soluble impurities.
- Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated under reduced pressure.
- Chromatography: The crude product is purified by flash column chromatography on silica gel to isolate the desired biaryl product.

Visualization: Suzuki-Miyaura Workflow

[Click to download full resolution via product page](#)

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As a laboratory chemical, **2-Methoxy-5-methylpyridine-3-boronic acid** and its related isomers must be handled with appropriate precautions. Safety Data Sheets (SDS) from suppliers provide critical information.

- Hazard Classification: Generally classified as causing skin and serious eye irritation, and may cause respiratory irritation.[7][10] It may be harmful if swallowed.[10][11]
- Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[11] Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[9][10]
- Handling Precautions: Avoid dust formation.[9][10] Wash hands thoroughly after handling. [10][11] Do not eat, drink, or smoke when using this product.[11]
- Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[5][7] Long-term storage at -20°C is often recommended to ensure stability.[5]

Conclusion

2-Methoxy-5-methylpyridine-3-boronic acid is a high-value building block for researchers engaged in the synthesis of complex molecular architectures, particularly within drug discovery programs. While its commercial availability is limited to specialized suppliers, a clear understanding of its properties, the nuances of sourcing, and proper handling procedures can empower scientists to utilize it effectively. The key to success lies in rigorous verification of material identity and purity, coupled with the implementation of robust and well-understood synthetic protocols like the Suzuki-Miyaura coupling. As the role of boron-containing compounds in medicine continues to expand, the importance of such versatile reagents is set to grow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications | MDPI [mdpi.com]
- 3. Boron chemicals in diagnosis and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Methoxy-5-pyridineboronic acid CAS#: 163105-89-3 [m.chemicalbook.com]
- 5. cusabio.com [cusabio.com]
- 6. 1029654-27-0 CAS MSDS (2-METHOXY-5-METHYL PYRIDINE-3-BORONIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. aobchem.com [aobchem.com]
- 8. calpaclab.com [calpaclab.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- To cite this document: BenchChem. [commercial availability and suppliers of 2-Methoxy-5-methylpyridine-3-boronic acid]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1586863#commercial-availability-and-suppliers-of-2-methoxy-5-methylpyridine-3-boronic-acid>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com